![molecular formula C10H6ClN3O B6422801 6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 1015605-47-6](/img/structure/B6422801.png)

6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one is an important organic compound used in a variety of scientific research applications. It is a heterocyclic aromatic compound that has a unique structure composed of a pyrazole and a quinoline ring. This compound has been studied for its potential to be used in a variety of applications, including drug synthesis, chemical synthesis, and biomedical research. In

Wissenschaftliche Forschungsanwendungen

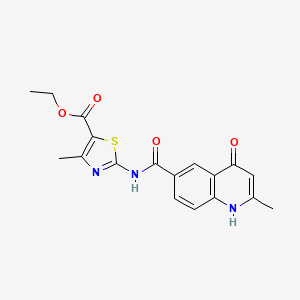

CDK2 Inhibitors in Cancer Treatment

This compound has been used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment . CDK2 inhibition targets tumor cells in a selective manner . The synthesized compounds significantly inhibited the growth of examined cell lines .

Fluorescent Sensors

Pyrazolo[3,4-b]quinolines, a class of compounds that includes “6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one”, have been used as potential fluorescent sensors . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Biologically Active Compounds

Pyrazolo[3,4-b]quinolines have also been used in the preparation of biologically active compounds . These compounds have shown a variety of biological properties .

Anti-Diabetes Type 2 Drug

Pyrazolo[3,4-b]quinolines have been used in the synthesis of FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor .

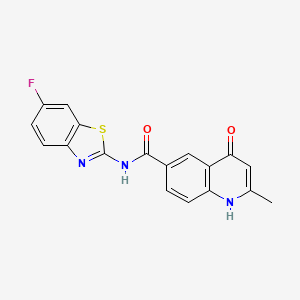

Treatment for Sex Hormone Disorders

N-acyltriazolopiperazine neurokinin-3 receptor antagonist, synthesized from pyrazolo[3,4-b]quinolines, is a plausible therapeutic for sex hormone disorders .

Antitumor Effect

A 2-aminopyrimidine/triazolopiperazine hybrid molecule, synthesized from pyrazolo[3,4-b]quinolines, has shown potent antitumor effect .

Treatment for Inflammatory Conditions

P2X7 antagonists, synthesized from pyrazolo[3,4-b]quinolines, are drug candidates for treatment of conditions accompanied by inflammation including rheumatoid arthritis, neuropathic and inflammatory pain .

Reactant for Synthesis

This compound has been used as a reactant for various syntheses, including organocatalytic domino Michael-hemiacetalization and enantioselective reduction .

Wirkmechanismus

Target of Action

The primary targets of 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one are currently unknown. This compound belongs to a class of molecules known as pyrazoloquinolines, which have been studied for their potential biological activities . .

Mode of Action

Other pyrazoloquinolines have been shown to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity .

Biochemical Pathways

As a member of the pyrazoloquinoline class, it may potentially influence pathways related to the biological activities of these compounds

Pharmacokinetics

The pharmacokinetic properties of 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one, including its absorption, distribution, metabolism, and excretion (ADME), are not currently known. These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile. Future studies should aim to investigate these aspects .

Result of Action

Other pyrazoloquinolines have demonstrated various biological effects, such as cytotoxic activities against certain cancer cell lines . It is possible that 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one may have similar effects, but specific studies are needed to confirm this.

Eigenschaften

IUPAC Name |

6-chloro-1,2-dihydropyrazolo[4,3-c]quinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O/c11-7-3-1-2-5-8-6(4-12-9(5)7)10(15)14-13-8/h1-4H,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLWIZVNNDOKQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CN=C2C(=C1)Cl)C(=O)NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422723.png)

![N-cyclohexyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422726.png)

![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422734.png)

![1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine](/img/structure/B6422750.png)

![N-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422756.png)

![N-cyclopentyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422760.png)

![2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422778.png)

![2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422781.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422782.png)

![1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine](/img/structure/B6422787.png)

![N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422790.png)

![5-tert-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6422795.png)